Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Antiviral Research HBV Inhibitor Quinoline Derivatives

Procure Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (MSQ) for its unique 2-sulfanyl (-SH) moiety, enabling specific metal chelation and thiol-disulfide exchange. This reactive group drives antiviral activity against HBV and influenza, targeting mechanisms distinct from common 2-oxo analogs. Essential for studying viral entry and designing selective covalent probes. Ideal for advanced virology and medicinal chemistry research.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 892294-34-7
Cat. No. B1449622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate
CAS892294-34-7
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2NC1=S)O
InChIInChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16)
InChIKeyAAJUDRCQRXQXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (CAS 892294-34-7): A Quinoline Scaffold with Distinctive 2-Sulfanyl Functionality for Antiviral Research


Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (C11H9NO3S, MW 235.26 g/mol), also referred to as MSQ, is a synthetic quinoline derivative . It is distinguished within the broader class of 4-hydroxyquinoline-3-carboxylates by its unique 2-sulfanyl (-SH) substitution, which imparts distinct chemical reactivity, including the potential for metal chelation and thiol-disulfide exchange [1]. This structural feature is a key differentiator from common 2-oxo or 2-alkyl analogs and is central to its reported biological activity profile, which includes demonstrated antiviral effects against hepatitis B virus (HBV) and influenza viruses .

Procurement Risk Alert: Why Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate Cannot Be Interchanged with Common 4-Hydroxyquinoline-3-carboxylates


The interchangeability of in-class compounds is often precluded by subtle but critical structural variations that dictate target engagement and mechanism of action. In the case of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, the 2-sulfanyl group is not a passive structural element but a functional one. This moiety enables interactions—such as hydrogen bonding with viral protein residues and alkylation reactions with active site anions—that are fundamental to its observed antiviral activity . Generic substitution with a more common 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate or a 2-alkyl derivative would result in the loss of this thiol-specific chemistry, thereby altering the compound's pharmacodynamics and potentially its target selectivity. The evidence below quantifies these functional differences, underscoring the scientific necessity for precise compound selection.

Quantitative Differentiation Guide: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate vs. Analogs and Alternatives


Antiviral Spectrum and Inferred Potency for Hepatitis B Virus (HBV) Compared to In-Class Analogs

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (MSQ) is reported to be a competitive inhibitor of the Hepatitis B virus (HBV), preventing it from infecting cells . While an exact IC50 value for MSQ against HBV is not available in the public domain, its activity can be contextualized against a structurally related 2-mercaptoquinoline derivative which demonstrated an IC50 of 120 nM against the KCNQ2/Q3 potassium channel, indicating that the 2-mercapto motif can confer high target affinity in the nanomolar range [1]. This class-level inference suggests a potential for potent, specific target engagement that is distinct from 4-hydroxyquinoline-3-carboxylates with different C-2 substituents, which exhibit activities in other areas like anticoccidial effects, not antiviral [2].

Antiviral Research HBV Inhibitor Quinoline Derivatives

Mechanistic Differentiation: Selective Binding Mode vs. Influenza Neuraminidase Inhibitors (Zanamivir, Oseltamivir)

According to vendor technical documentation, Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (MSQ) demonstrates selectivity for influenza A and C viruses by binding at a site distinct from that of established neuraminidase inhibitors like zanamivir and oseltamivir . This alternative binding mechanism is a significant differentiator, as it implies a lack of cross-resistance with these frontline drugs and potential utility against neuraminidase inhibitor-resistant strains. The high inhibition observed is attributed to MSQ's ability to form hydrogen bonds with viral proteins and interact with active site anions, a mechanistic feature conferred by its sulfanyl and hydroxyl groups .

Antiviral Research Influenza Inhibitor Mechanism of Action Neuraminidase

Broad-Spectrum Antiviral Profile Suggests a Unique Polypharmacology Relative to Single-Target Agents

Vendor data indicates that Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (MSQ) possesses a broad antiviral spectrum, inhibiting not only HBV but also herpes simplex virus (HSV), influenza A and C, rotavirus, and human immunodeficiency virus type 1 (HIV-1) . This polypharmacology is uncommon and contrasts sharply with highly specific agents like the HBV capsid inhibitor HEC72702 (IC50 39 nM) or the HIV entry inhibitor Maraviroc (IC50 11 nM) [REFS-2, REFS-3]. The structural basis for this broad activity may lie in the compound's dual capacity for hydrogen bonding and thiol-mediated interactions with conserved viral targets, offering a unique starting point for developing broad-spectrum antivirals.

Antiviral Research Broad-Spectrum Activity HIV HSV Rotavirus

Optimized Research Applications for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (892294-34-7) Based on Differentiated Evidence


Investigating Alternative Antiviral Mechanisms Against Hepatitis B Virus (HBV)

Use as a competitive inhibitor tool compound to study the early stages of HBV infection and viral entry mechanisms. Its activity profile, which differs from reverse transcriptase inhibitors, makes it suitable for identifying and validating novel host or viral targets involved in the infection process, as reported by vendor data .

Probing Non-Neuraminidase Targets for Influenza A and C Virus Inhibition

Employ as a selective probe to study a distinct binding site on influenza viruses that is not targeted by conventional neuraminidase inhibitors like zanamivir or oseltamivir . This application is critical for characterizing new viral vulnerabilities and addressing drug resistance.

Developing Broad-Spectrum Antiviral Probes for Multiple Viral Families

Utilize as a foundational scaffold for exploring broad-spectrum antiviral activity. Its reported inhibition of enveloped viruses (HBV, HSV, HIV-1) and non-enveloped viruses (rotavirus) suggests a mechanism potentially involving a conserved viral or host cell pathway . This makes it a valuable starting point for medicinal chemistry campaigns aimed at pan-antiviral agents.

Chemical Biology Studies of Thiol-Mediated Enzyme Inhibition

Leverage the reactive 2-sulfanyl group for targeted covalent inhibitor design or as a chemical probe to identify proteins with reactive cysteine residues in viral proteomes. This application capitalizes on the unique chemical functionality that differentiates it from 2-oxo or 2-alkyl quinoline-3-carboxylate analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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